
3-(10-Methyl-anthracen-9-YL)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(10-methyl-9-anthryl)propanoic acid is anthracene substituted at C-9 by a propionic acid group and at C-10 by a methyl group. It is a member of anthracenes and a monocarboxylic acid.
Applications De Recherche Scientifique
Photomechanical Organic Microcrystals
(E)-3-(Anthracen-9-yl)acrylic acid (9-AYAA) has been studied for its strong photomechanical response in bulk crystals. However, growing high-quality microcrystals has been challenging using conventional techniques. A method involving the tert-butyl ester of 9-AYAA and acid-catalyzed hydrolysis was found to successfully grow microwires and microplates of 9-AYAA. These microstructures exhibit photoinduced coiling-uncoiling and folding-unfolding transitions under specific irradiation, showing potential for photomechanical applications (Al‐Kaysi et al., 2015).
Antibacterial Activity
Anthracene derivatives synthesized from anthracen-10(9H)-one showed notable in vitro antibacterial activity against both gram-positive and gram-negative strains. This includes the synthesis of 3-(5-aryl-4H-pyrazol-3-yl)anthracen-10(9H)-ones, indicating the potential of these compounds in antibacterial research (Kumar, Jain, & Jain, 2014).
Anodic Oxidation Studies
The anodic oxidation of anthrone in the presence of excess carboxylic acids, including propionic acid, has been investigated. This study explored the synthesis of various anthracene derivatives like 10-propionyloxyanthrone, providing insights into the electrochemical behavior of anthracene compounds (Koketsu et al., 1993).
Fluorescent Sensor Development
Anthracene-based compounds have been developed as highly sensitive fluorescent sensors for detecting metal ions like lead(II) and aluminum(III). These sensors, based on anthracene platforms, demonstrated significant fluorescence enhancement upon metal ion complexation, suggesting their utility in environmental monitoring and bioimaging applications (Anand et al., 2015).
Thiyl Radical Reactions
Studies on the interaction of anthracene with 3-mercaptopropionic acid and oxygen have explored the formation of thiyl radicals, leading to compounds like 3-(9-anthrylthio)propionic acid. Such research provides valuable insights into the chemistry of thiyl radicals and their potential applications in organic synthesis (Beckwith & See, 1964).
Propriétés
Formule moléculaire |
C18H16O2 |
|---|---|
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
3-(10-methylanthracen-9-yl)propanoic acid |
InChI |
InChI=1S/C18H16O2/c1-12-13-6-2-4-8-15(13)17(10-11-18(19)20)16-9-5-3-7-14(12)16/h2-9H,10-11H2,1H3,(H,19,20) |
Clé InChI |
CKQINRXZVYBCSC-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CCC(=O)O |
SMILES canonique |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




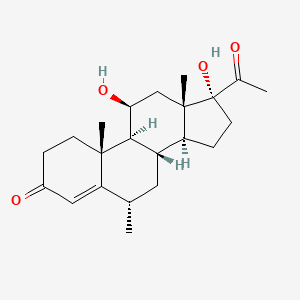
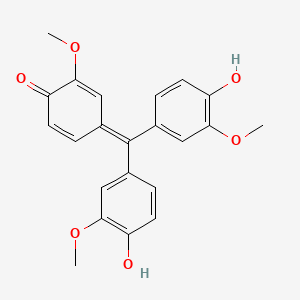

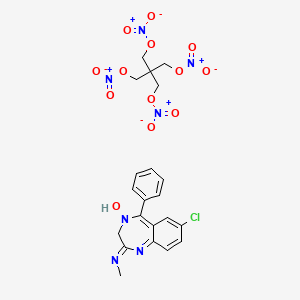

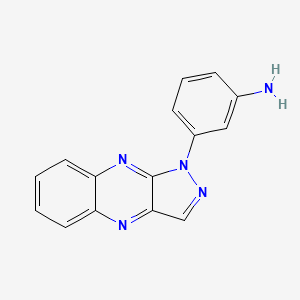
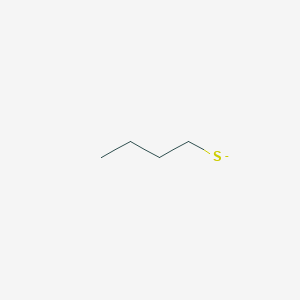
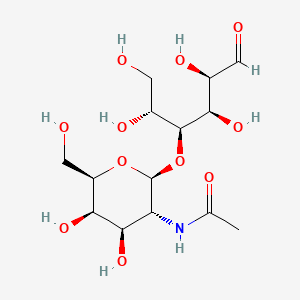
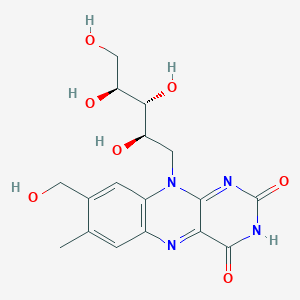
![[(2R,3S,4S,5S)-5-formyl-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1221902.png)
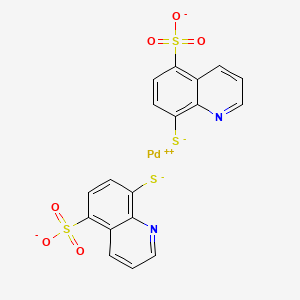

![(2R,3S,4S,6S)-4-hydroxy-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1221909.png)